4-(O-Chlorobenzylidene)-5-oxo-2-thioxoimidazolidine
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Overview
Description
4-Imidazolidinone, 5-[(2-chlorophenyl)methylene]-2-thioxo- is a heterocyclic compound with significant applications in various fields of science and industry. This compound features a five-membered ring containing nitrogen and sulfur atoms, making it a versatile scaffold for chemical reactions and biological interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imidazolidinone, 5-[(2-chlorophenyl)methylene]-2-thioxo- typically involves the condensation of 2-chlorobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Imidazolidinone, 5-[(2-chlorophenyl)methylene]-2-thioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Imidazolidinone, 5-[(2-chlorophenyl)methylene]-2-thioxo- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways.
Industry: The compound is used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 4-Imidazolidinone, 5-[(2-chlorophenyl)methylene]-2-thioxo- involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Imidazolidinone, 5-[(4-chlorophenyl)methylene]-2-thioxo-
- 4-Imidazolidinone, 5-[(2-chlorophenyl)methylene]-3-methyl-2-selenoxo-
Uniqueness
Compared to similar compounds, 4-Imidazolidinone, 5-[(2-chlorophenyl)methylene]-2-thioxo- is unique due to its specific substitution pattern and the presence of the thioxo group. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H7ClN2OS |
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Molecular Weight |
238.69 g/mol |
IUPAC Name |
(5Z)-5-[(2-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H7ClN2OS/c11-7-4-2-1-3-6(7)5-8-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)/b8-5- |
InChI Key |
HSAIZKCQBWCNNP-YVMONPNESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=S)N2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)N2)Cl |
Origin of Product |
United States |
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